Cas no 92-86-4 (4,4'-Dibromobiphenyl)

4,4'-Dibromobiphenyl is a versatile chemical intermediate offering high reactivity for further derivatization and polymerization applications. Its bromine substitution pattern enables efficient incorporation into various molecular structures, facilitating the synthesis of functional materials with tailored properties in fields such as materials science and organic electronics.
4,4'-Dibromobiphenyl structure
4,4'-Dibromobiphenyl structure
商品名:4,4'-Dibromobiphenyl
CAS番号:92-86-4
MF:C12H8Br2
メガワット:311.999921798706
MDL:MFCD00000101
CID:34671
PubChem ID:7110

4,4'-Dibromobiphenyl 化学的及び物理的性質

名前と識別子

    • 4,4'-Dibromobiphenyl
    • 1,1’-biphenyl,,4’-dibromo-(4,4’-bromobiphenyl)
    • 1,1’-biphenyl,,4’-dibromo-(4,4’-dibromobiphenyl)
    • 1,1’-Biphenyl,4,4’-dibromo-
    • 4,4’-dibromo-1’-biphenyl
    • 4,4'-Dibromo-1,1'-biphenyl
    • Biphenyl, 4,4'-dibromo-
    • P,P'-DIBROMOBIPHENYL
    • 4,4'-Dibromobiphenyl solution
    • 1-bromo-4-(4-bromophenyl)benzene
    • 4,4’-Dibromobiphenyl
    • 4,4′-Dibromobiphenyl
    • 4,4′-Dibromobiphenyl solution
    • 4,4-Dibromobiphenyl
    • 1,1'-Biphenyl, 4,4'-dibromo-
    • 4,4'-Dibromodiphenyl
    • 4,4'-Dibromo-biphenyl
    • 4',4-dibromobiphenyl
    • POU26V2XT2
    • HQJQYILBCQPYBI-UHFFFAOYSA-N
    • 4-bromo-1-(4-bromophenyl)benzene
    • PBB 15 (4,4'-Dibromobiphenyl)
    • PBB 15
    • NSC2098
    • PubChem8919
    • 4,4'-Dibromophenyl
    • Biphenyl,4'-dibromo-
    • 4,4'-dibro
    • 4.4-Dibtomobi phenyi
    • 4,4′-Dibromo-1,1′-biphenyl (ACI)
    • Biphenyl, 4,4′-dibromo- (6CI, 7CI, 8CI)
    • 4,4′-Dibromodiphenyl
    • 4′,4-Dibromobiphenyl
    • NSC 2098
    • p,p′-Dibromobiphenyl
    • 4,4'-Dibromobiphenyl,98%
    • STK663245
    • 1,1'Biphenyl, 4,4'dibromo
    • 4,4'-Dibromobiphenyl, 98%
    • 1-bromo-4-(4-bromophenyl)-benzene
    • CX1325
    • 4,4'-Dibromobiphenyl, analytical standard
    • CHEMBL8166
    • 4'-Dibromo-biphenyl
    • 4,4 inverted exclamation marka-Dibromobiphenyl solution
    • NSC-2098
    • PBB-No. 15
    • 4,4'-Dibromo-1,1'-biphenyl #
    • CS-D1359
    • EN300-18480
    • UNII-POU26V2XT2
    • PBB-No. 15 10 microg/mL in Isooctane
    • 4,4'-DIBROMODIPHENYL-D8
    • 4,4'-Dibromobiphenyl (PBB 15)
    • Q27286679
    • AC-4954
    • 4, 4'-dibromobiphenyl
    • DTXCID3048780
    • Biphenyl, 4,4'dibromo
    • AKOS001094738
    • AS-11941
    • Q-101202
    • p,p'Dibromobiphenyl
    • 4,4''''-Dibromo-Biphenyl
    • NS00001131
    • SCHEMBL68094
    • 4, 4'-Dibromodiphenyl
    • DB-014957
    • 92-86-4
    • 1, 4,4'-dibromo-
    • Biphenyl, 4,4'dibromo (8CI)
    • AI3-17378
    • 4,4'-dibromo biphenyl
    • DTXSID1059072
    • Z57984610
    • PBB No. 15
    • MFCD00000101
    • Biphenyl, 4,4'-dibromo-(8CI)
    • BDBM50474729
    • D1695
    • EINECS 202-198-6
    • MDL: MFCD00000101
    • インチ: 1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
    • InChIKey: HQJQYILBCQPYBI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(C2C=CC(Br)=CC=2)=CC=1
    • BRN: 2044701

計算された属性

  • せいみつぶんしりょう: 309.89900
  • どういたいしつりょう: 309.899
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.7
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.7243 (estimate)
  • ゆうかいてん: 165.0 to 169.0 deg-C
  • ふってん: 355-360 °C(lit.)
  • フラッシュポイント: 355-360°C
  • 屈折率: 1.6000 (estimate)
  • すいようせい: 不溶性
  • PSA: 0.00000
  • LogP: 4.87860
  • かんど: 光に敏感
  • ようかいせい: ベンゼンに溶け、熱エタノールに微溶解、水に溶けない

4,4'-Dibromobiphenyl セキュリティ情報

  • 記号: GHS08
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H351
  • 警告文: P281
  • 危険物輸送番号:3152
  • WGKドイツ:2
  • 危険カテゴリコード: 22-37/38-40-41-50/53
  • セキュリティの説明: S37/39-S26-S37-S36/37-S61-S60-S39
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • TSCA:Yes
  • ちょぞうじょうけん:room temp
  • 包装等級:II
  • 危険レベル:9
  • セキュリティ用語:9
  • 包装グループ:II

4,4'-Dibromobiphenyl 税関データ

  • 税関コード:29036990
  • 税関データ:

    中国税関コード:

    2903999010

    概要:

    29039999010ポリ塩化ビフェニルポリ臭化ビフェニル。規制条件:89(Prohibited exports,Prohibited imports).VAT:17.0%.税金還付率:9.0%。最低関税:5.5%。一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    8.輸出禁止
    9.輸入禁止

    要約:

    29039999010 2、3、3'、4、5、6-ヘキサクロロ-1、1'-ビフェニル。管理条件:89(輸出禁止貨物リストに入っているもの、輸入禁止貨物リストに入っているもの)。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇:5.5%。一般関税:30.0%

4,4'-Dibromobiphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-18480-0.05g
4,4'-dibromo-1,1'-biphenyl
92-86-4 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-18480-0.25g
4,4'-dibromo-1,1'-biphenyl
92-86-4 95.0%
0.25g
$19.0 2025-03-21
BAI LING WEI Technology Co., Ltd.
481443-100G
4,4'-Dibromobiphenyl, 99%
92-86-4 99%
100G
¥ 142 2022-04-26
Chemenu
CM102486-500g
4,4'-dibromobiphenyl
92-86-4 95%+
500g
$215 2024-07-20
BAI LING WEI Technology Co., Ltd.
M-8111-IS-20X-PAK-5 * 1mL
4,4'-Dibromobiphenyl,1000 μg/mL in Acetone
92-86-4 1000 μg/mL in Acetone
5 * 1mL
¥ 760 2021-07-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046867-500g
4',4-Dibromobiphenyl
92-86-4 98%
500g
¥274.00 2024-04-25
abcr
AB110688-250 g
4,4'-Dibromobiphenyl, 98%; .
92-86-4 98%
250g
€151.00 2023-04-05
Apollo Scientific
OR6695-100g
4,4'-Dibromobiphenyl
92-86-4 98%
100g
£30.00 2025-02-20
TRC
D425563-100mg
4,4'-Dibromobiphenyl
92-86-4
100mg
$ 50.00 2022-01-09
TRC
D425555-25g
4,4'-Dibromobiphenyl
92-86-4
25g
$ 285.00 2022-06-05

4,4'-Dibromobiphenyl 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Bromine ;  40 min, 40 °C; 5 h, 40 °C
リファレンス
Study of synthesis technology of 4, 4'-dibromobiphenyl
Wang, Yu-jing; Yan, Xing-li; Yuan, Li-li; Wang, Hong-ying; Li, Qin; et al, Hefei Gongye Daxue Xuebao, 2013, 36(6), 737-739

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  45 - 60 min, 120 - 130 °C
リファレンス
Organic synthesis via magnetic attraction: benign and sustainable protocols using magnetic nanoferrites
Nasir Baig, R. B.; Varma, Rajender S., Green Chemistry, 2013, 15(2), 398-417

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Palladium chloride Solvents: Water
リファレンス
Polydimethylsiloxane thimbles
Long, Tyler R.; Bowden, Ned B., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-6

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Lithium chloride Solvents: Hexamethylphosphoramide
1.2 Catalysts: Rhodium, tetracarbonyldi-μ-chlorodi-
1.3 Solvents: Water
1.4 Solvents: Diethyl ether ,  Benzene
リファレンス
Synthesis of symmetrical biaryls via rhodium catalyzed dimerization of arylmercurials and mechanism of the dimerization
Wang, Yu-Lan; Wu, Yang-Jie, Chemical Research in Chinese Universities, 2000, 16(2), 131-135

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  14 h, rt
リファレンス
"Benchtop" Biaryl Coupling Using Pd/Cu Cocatalysis: Application to the Synthesis of Conjugated Polymers
Minus, Matthew B. ; Moor, Sarah R. ; Pary, Fathima F.; Nirmani, L. P. T.; Chwatko, Malgorzata; et al, Organic Letters, 2021, 23(8), 2873-2877

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: DL-Glucose Catalysts: Gold triacetate Solvents: Tetrabutylammonium acetate ;  15 h, 90 °C
リファレンス
Ullmann homocoupling catalysed by gold nanoparticles in water and ionic liquid
Monopoli, Antonio; Cotugno, Pietro; Palazzo, Gerardo; Ditaranto, Nicoletta; Mariano, Bruno; et al, Advanced Synthesis & Catalysis, 2012, 354(14-15), 2777-2788

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Gold (nanoclusters, poly(N-vinyl-2-pyrrolidone) supported) Solvents: Water ;  24 h, pH 6.86, 320 K
リファレンス
Oxidative homo-coupling of potassium aryltrifluoroborates catalyzed by gold nanocluster under aerobic conditions
Sakurai, Hidehiro; Tsunoyama, Hironori; Tsukuda, Tatsuya, Journal of Organometallic Chemistry, 2007, 692(1-3), 368-374

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Dimethylformamide ;  20 h, 110 °C
リファレンス
Palladium nanoparticles immobilized on the magnetic few layer graphene support as a highly efficient catalyst for ligand free Suzuki cross coupling and homo coupling reactions
Rafiee, Fatemeh; Khavari, Parvaneh; Payami, Zahra; Ansari, Narges, Journal of Organometallic Chemistry, 2019, 883, 78-85

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Gold (polystyrene-co-polymethacrylic acid microsphere-supported) Solvents: N-Methyl-2-pyrrolidone ,  Water ;  43 h, 110 °C
リファレンス
A recyclable Au(I) catalyst for selective homocoupling of arylboronic acids: significant enhancement of nano-surface binding for stability and catalytic activity
Zhang, Xin; Zhao, Haitao; Wang, Jianhui, Journal of Nanoscience and Nanotechnology, 2010, 10(8), 5153-5160

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Quinone ,  Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  40 min, 80 °C
リファレンス
Pd(OAc)2/p-benzoquinone-catalyzed anaerobic electrooxidative homocoupling of arylboronic acids, arylboronates and aryltrifluoroborates in DMF and/or water
Amatore, Christian; Cammoun, Chama; Jutand, Anny, European Journal of Organic Chemistry, 2008, (27), 4567-4570

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Silver carbonate ,  Cuprous iodide Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ;  4 h, reflux
リファレンス
Pd(OAc)2/PPh3-Catalyzed Desulfonylative Homocoupling of Arylsulfonyl Chlorides
Zhao, Qiao; Chen, Liangshun; Lang, Hongyue; Wu, Shengying; Wang, Limin, Chinese Journal of Chemistry, 2015, 33(5), 535-538

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Gold(1+), [2-[[[(1S)-2′-[[[5-(2-aminoethyl)-3-(1,1-dimethylethyl)-2-(hydroxy-κO)… (MCM-41-supported) Solvents: Xylene ;  24 h, 130 °C
リファレンス
Homogeneous and heterogenized Au(III) Schiff base-complexes as selective and general catalysts for self-coupling of arylboronic acids
Gonzalez-Arellano, C.; Corma, A.; Iglesias, M.; Sanchez, F., Chemical Communications (Cambridge, 2005, (15), 1990-1992

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Bromine Catalysts: Aluminum chloride Solvents: Ethyl acetate ;  6 h, 30 °C
リファレンス
Green preparation of 4-alkyl-4'-cyanobiphenyls
, China, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate ,  Oxygen Catalysts: Gold Solvents: Dimethylformamide ;  48 h, 130 °C
リファレンス
Synthesis of DMF-protected Au NPs with different size distributions and their catalytic performance in the Ullmann homocoupling of aryl iodides
Yao, Wang; Gong, Wei-Jie; Li, Hong-Xi; Li, Fei-Long; Gao, Jun; et al, Dalton Transactions, 2014, 43(42), 15752-15759

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate Solvents: Methyl ethyl ketone ;  3 h, 50 °C
リファレンス
Method for synthesizing symmetric biphenyl with aromatic hydrazine
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- ,  [[2,2′-Bipyridine]-5,5′-dicarboxylato(2-)-κO5]hydroxyaluminum Solvents: Dimethylformamide ;  24 h, 65 °C
1.2 Reagents: Potassium acetate Solvents: Ethanol ,  Dimethyl sulfoxide ;  14 h, 120 °C
リファレンス
Immobilization of Pd(II) on MOFs as a highly active heterogeneous catalyst for Suzuki-Miyaura and Ullmann-type coupling reactions
Chen, Liyu; Gao, Zhiqiang; Li, Yingwei, Catalysis Today, 2015, 245, 122-128

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver hexafluoroantimonate ,  9,10-Dihydro-9-(methylthio)-9,10[1′,2′]-benzenoanthracene Solvents: 1,2-Dichloroethane ;  4 h, rt
リファレンス
Triptycenyl Sulfide: A Practical and Active Catalyst for Electrophilic Aromatic Halogenation Using N-Halosuccinimides
Nishii, Yuji ; Ikeda, Mitsuhiro; Hayashi, Yoshihiro ; Kawauchi, Susumu; Miura, Masahiro, Journal of the American Chemical Society, 2020, 142(3), 1621-1629

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Copper, bis[μ-(1,10-phenanthrolin-2-olato-κN1,κN10:κO2)]di-, (Cu-Cu), stereoisom… Solvents: Dimethylformamide ;  20 h, rt
リファレンス
Three-coordinate copper(I) 2-hydroxy-1,10-phenanthroline dinuclear complex catalyzed homocoupling of arylboronic acids towards biphenyls under air condition
Wang, Yan-Hong; Xu, Mei-Chen; Liu, Jie; Zhang, Ling-Juan; Zhang, Xian-Ming, Tetrahedron, 2015, 71(52), 9598-9601

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Tosyl chloride ,  Palladium chloride Solvents: Ethanol ,  Water
リファレンス
Ligandless palladium chloride-catalyzed homo-coupling of arylboronic acids in aqueous media
Kabalka, George W.; Wang, Lei, Tetrahedron Letters, 2002, 43(16), 3067-3068

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Water ;  15 min, rt
リファレンス
Pd-catalyzed oxidative homocoupling of arylboronic acids in WEPA: A sustainable access to symmetrical biaryls under added base and ligand-free ambient conditions
Appa, Rama Moorthy; Lakshmidevi, Jangam; Naidu, Bandameeda Ramesh; Venkateswarlu, Katta, Molecular Catalysis, 2021, 501,

4,4'-Dibromobiphenyl Raw materials

4,4'-Dibromobiphenyl Preparation Products

4,4'-Dibromobiphenyl サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:92-86-4)4,4'-Dibromobiphenyl
注文番号:A1207462
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 03:47
価格 ($):177.0
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:92-86-4)4,4'-Dibromobiphenyl
注文番号:sfd21213
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:39
価格 ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:92-86-4)4,4'-Dibromobiphenyl
注文番号:1648955
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally

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